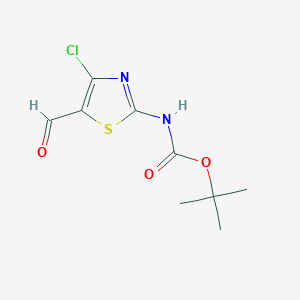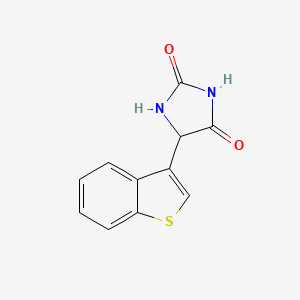
5-(1-Benzothien-3-yl)imidazolidine-2,4-dione
Übersicht
Beschreibung
“5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C11H8N2O2S and a molecular weight of 232.26 . It is used for research purposes .
Synthesis Analysis
The synthesis of imidazolidine derivatives has been studied extensively due to their significant pharmacological properties . A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 232.26 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available data .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione derivatives has focused on their synthesis and structural elucidation. For instance, Pękala et al. (2005) described the synthesis of halogen-substituted 5-arylidene derivatives of imidazolidine-2,4-dione, examining their structure-activity relationships through in vitro tests in an anti-arrhythmic activity study (Pękala et al., 2005). Similarly, Brouillette et al. (2007) and (2009) reported the efficient one-pot synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs, showcasing the versatility of these compounds in chemical synthesis (Brouillette et al., 2007; Brouillette et al., 2009).
Potential Therapeutic Applications
The exploration of this compound derivatives has also extended to potential therapeutic applications. For example, Shah et al. (2013) investigated the DNA binding studies of unexplored imidazolidines, highlighting their potential as anticancer drugs due to their DNA binding affinity, which could be instrumental in the development of new therapeutic agents (Shah et al., 2013). Penthala et al. (2011) synthesized novel N-benzyl aplysinopsin analogs of imidazolidine-2,4-diones, evaluating them for in vitro cytotoxicity against human tumor cell lines, suggesting their use as lead compounds for antitumor agents (Penthala et al., 2011).
Antibacterial and Antitumor Activity
Further research has delved into the antibacterial and antitumor properties of these compounds. Santos et al. (2005) synthesized new benzylidene imidazolidine and thiazolidine derivatives, evaluating their anti-inflammatory activity, which underscores the pharmacological diversity of these compounds (Santos et al., 2005). Another study by Keivanloo et al. (2020) focused on synthesizing new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione, demonstrating their antibacterial activities and suggesting their potential as antibacterial agents (Keivanloo et al., 2020).
Molecular Design and Evaluation
The molecular design and evaluation of imidazolidine-2,4-dione derivatives for various biological activities have been a significant area of interest. Ibrahim et al. (2020) designed and synthesized novel derivatives as HIV-1 fusion inhibitors, highlighting the compound's potential in antiviral therapy (Ibrahim et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(1-benzothiophen-3-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-10-9(12-11(15)13-10)7-5-16-8-4-2-1-3-6(7)8/h1-5,9H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGVZNIDXBAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


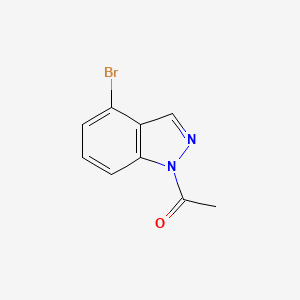

![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
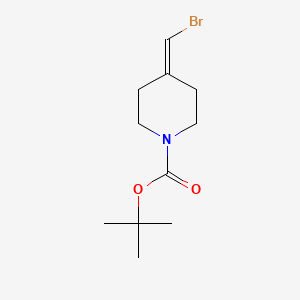


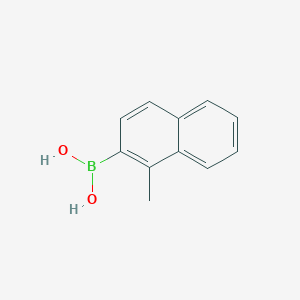
![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)
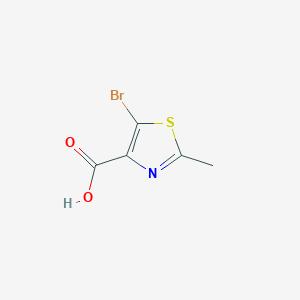

![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)
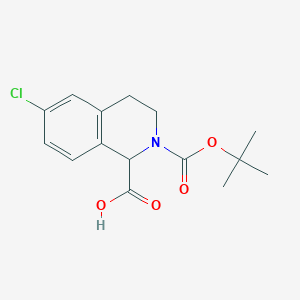
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
